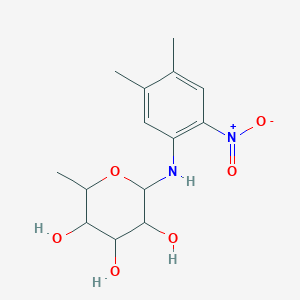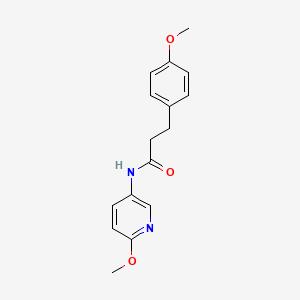
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as MDM, is a synthetic compound that has been widely used in scientific research. It is a derivative of mannose, a sugar molecule that is found in many biological systems. MDM has been studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology.
Mécanisme D'action
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is a competitive inhibitor of the enzyme alpha-mannosidase, which is involved in the breakdown of mannose-containing carbohydrates. By inhibiting this enzyme, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can disrupt various biological processes that depend on the proper breakdown of mannose-containing carbohydrates. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Streptococcus pneumoniae and Neisseria meningitidis. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the proliferation of cancer cells, and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for alpha-mannosidase. This allows researchers to selectively inhibit this enzyme without affecting other enzymes or biological processes. However, one of the limitations of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is its potential toxicity. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in scientific research. One area of interest is the development of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine-based therapeutics for the treatment of bacterial infections, Alzheimer's disease, and cancer. Another area of interest is the development of new tools and techniques for studying carbohydrate-protein interactions using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. Finally, there is a need for further research to understand the potential toxicity of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and to develop safer alternatives for use in lab experiments.
Méthodes De Synthèse
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be synthesized through a multi-step process starting with the commercially available mannose. The first step involves the protection of the hydroxyl groups of mannose with a suitable protecting group. This is followed by the selective removal of the 6-hydroxyl group, which is then replaced with the 4,5-dimethyl-2-nitrophenyl group. The final step involves the removal of the protecting groups to yield the desired product, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine.
Applications De Recherche Scientifique
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been used extensively in scientific research, particularly in the field of glycobiology. It has been used as a tool to study the role of carbohydrates in various biological processes, including protein folding, cell adhesion, and signaling. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been used as a probe to study the interactions between carbohydrates and proteins, and to identify carbohydrate-binding proteins.
Propriétés
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1H-benzimidazole](/img/structure/B5107099.png)
![1-amino-3-[2-(4-methoxyphenyl)-2-oxoethyl]-5,6-dimethyl-1H-benzimidazol-3-ium bromide](/img/structure/B5107102.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
amine](/img/structure/B5107113.png)
![2-bromobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate](/img/structure/B5107118.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5107151.png)

![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)

![11-(3,4,5-trimethoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5107192.png)